molecular formula C19H24ClNO2 B13861728 3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride

3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride

Cat. No.: B13861728
M. Wt: 333.8 g/mol
InChI Key: YAIDHSBFCHSFJD-UHFFFAOYSA-M
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Description

3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridoisoquinoline core, which is further substituted with isobutyl and dimethoxy groups. The chloride ion is associated with the positively charged nitrogen atom in the isoquinoline ring, forming a stable ionic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate isoquinoline derivative with an isobutyl-substituted aldehyde under acidic conditions. This is followed by methylation of the resulting intermediate to introduce the dimethoxy groups. The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, such as methyl chloride, to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
  • 3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Uniqueness

Compared to similar compounds, 3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride stands out due to its unique ionic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-6,7-dihydrobenzo[a]quinolizin-5-ium;chloride

InChI

InChI=1S/C19H24NO2.ClH/c1-13(2)9-14-5-6-17-16-11-19(22-4)18(21-3)10-15(16)7-8-20(17)12-14;/h5-6,10-13H,7-9H2,1-4H3;1H/q+1;/p-1

InChI Key

YAIDHSBFCHSFJD-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1=C[N+]2=C(C=C1)C3=CC(=C(C=C3CC2)OC)OC.[Cl-]

Origin of Product

United States

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